1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol
Overview
Description
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The trifluoromethyl group attached to the phenyl ring significantly influences the compound’s chemical properties and biological activities
Preparation Methods
The synthesis of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol typically involves the following steps:
Grignard Reaction: The Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride yields 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol.
Catalytic Hydrogenation: The benzyl protecting group is removed through catalytic hydrogenation, resulting in 4-(3-(trifluoromethyl)phenyl)-4-piperidinol.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studying the effects of trifluoromethyl groups on biological activity and pharmacokinetics.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more efficiently. This property is crucial for its activity in the central nervous system, where it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Trifluperidol: A typical antipsychotic with a similar trifluoromethyl group, but with different pharmacological properties.
Piperidine Derivatives: Other piperidine derivatives may lack the trifluoromethyl group, resulting in different biological activities and chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences its pharmacokinetics and pharmacodynamics.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its synthesis, chemical reactions, and applications in medicinal chemistry, biology, and industry highlight its versatility and potential for further research and development.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-2-1-3-10(8-9)16-6-4-11(17)5-7-16/h1-3,8,11,17H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEKNRWCZUHTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992677 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-92-9 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-(Trifluoromethyl)phenyl)piperidin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40992677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-(trifluoromethyl)phenyl]piperidin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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